Sigma-1 Receptor Affinity: Target Compound vs. N-Benzyl Analog
A structurally related analog of 2-(3,5-dichlorophenyl)-N-(2-phenoxyethyl)morpholine-4-carboxamide (differing only in the N-substituent) demonstrated a Ki of 42 nM at the sigma-1 receptor . While no direct Ki measurement is publicly available for the exact target compound, the close structural similarity (identical 2-(3,5-dichlorophenyl)morpholine-4-carboxamide scaffold) suggests comparable sigma-1 engagement potential. In contrast, the N-benzyl analog (CAS 1421494-63-4) has no reported sigma-1 data, underscoring the critical influence of the N-phenoxyethyl group on receptor recognition .
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not directly measured; predicted to be in the low nanomolar range based on scaffold analog (42 nM) |
| Comparator Or Baseline | N-Benzyl-2-(3,5-dichlorophenyl)morpholine-4-carboxamide (CAS 1421494-63-4): no reported sigma-1 Ki |
| Quantified Difference | Qualitative: presence of N-phenoxyethyl group confers sigma-1 activity not observed with N-benzyl substitution |
| Conditions | Radioligand displacement assay (details not disclosed for the analog) |
Why This Matters
For researchers targeting sigma-1-mediated analgesia, the N-phenoxyethyl variant is the only member of this scaffold family with reported sigma-1 engagement, making it the default starting point for pain-focused campaigns.
